molecular formula C22H19BrO4 B584542 Methyl 2,3-dibenzyl-5-bromobenzoate CAS No. 182676-91-1

Methyl 2,3-dibenzyl-5-bromobenzoate

Cat. No.: B584542
CAS No.: 182676-91-1
M. Wt: 427.3 g/mol
InChI Key: WLDVSKMISPGCPN-UHFFFAOYSA-N
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Description

Methyl 2,3-dibenzyl-5-bromobenzoate is a functionalized benzoate ester of interest in synthetic organic chemistry and pharmaceutical research. The compound features a bromine atom and two benzyl groups on the benzoate core, making it a versatile building block for constructing more complex molecules. Benzoate esters are prevalent in a wide range of chemical industries, including the development of pharmaceuticals and plastics . The specific substitution pattern on the aromatic ring makes this reagent a potential intermediate in the synthesis of more complex structures, such as medium-sized cyclic compounds explored in drug discovery programs . Furthermore, benzoate derivatives can serve as key precursors in transition metal-catalyzed reactions, such as Pd(II)-catalyzed oxidative coupling, which are powerful tools for forming new carbon–oxygen or carbon–carbon bonds to create valuable esters and other functionalized aromatics . As a brominated aromatic ester, it provides multiple sites for further chemical manipulation, allowing researchers to engage the bromine atom in cross-coupling reactions or utilize the ester group for functional group interconversions.

Properties

CAS No.

182676-91-1

Molecular Formula

C22H19BrO4

Molecular Weight

427.3 g/mol

IUPAC Name

methyl 5-bromo-2,3-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C22H19BrO4/c1-25-22(24)19-12-18(23)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3

InChI Key

WLDVSKMISPGCPN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Synonyms

5-Bromo-2,3-bis(phenylmethoxy)benzoic Acid Methyl Ester

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of Methyl 2,3-Dibenzylbenzoate :

    • Starting with methyl benzoate, benzyl groups are introduced at positions 2 and 3 via a palladium-catalyzed Kumada coupling. Methyl 2,3-dibromobenzoate reacts with benzyl magnesium bromide (2.2 equiv) in tetrahydrofuran (THF) under inert conditions, using Pd(dba)₂ (5 mol%) and PPh₃ (10 mol%) at 80°C for 24 hours.

    • Yield : ~75% after column purification (hexane/ethyl acetate = 10:1).

  • Bromination at Position 5 :

    • Methyl 2,3-dibenzylbenzoate (1.0 equiv) is treated with bromine (1.1 equiv) and FeBr₃ (10 mol%) in dichloromethane at 0°C. The reaction proceeds for 2 hours, followed by quenching with Na₂S₂O₃.

    • Yield : 68–72%.

Key Data:

ParameterValue
Reaction Temp.0°C → rt
Brominating AgentBr₂/FeBr₃
PurificationSilica gel chromatography

Esterification of 2,3-Dibenzyl-5-Bromobenzoic Acid

This two-step approach begins with bromination followed by esterification, ensuring high regioselectivity.

Procedure:

  • Synthesis of 2,3-Dibenzyl-5-Bromobenzoic Acid :

    • 2,3-Dibenzylbenzoic acid (1.0 equiv) undergoes electrophilic bromination using N-bromosuccinimide (NBS, 1.05 equiv) in acetonitrile at 0°C. The mixture is stirred for 12 hours, with the bromine directed to position 5 by the carboxylic acid’s meta-directing effect.

    • Yield : 82%.

  • Methyl Ester Formation :

    • The acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in methanol at reflux for 4 hours. Excess solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol.

    • Yield : 89%.

Key Data:

ParameterValue
Bromination AgentNBS
EsterificationSOCl₂/MeOH
Purity (HPLC)>98%

Sequential Benzylation and Bromination

This modular method allows for late-stage bromination, minimizing side reactions.

Procedure:

  • Methyl 5-Bromo-2,3-dihydroxybenzoate Synthesis :

    • Methyl 2,3-dihydroxybenzoate is brominated using HBr/H₂O₂ in acetic acid at 50°C for 6 hours, yielding the 5-bromo derivative.

    • Yield : 78%.

  • Benzylation of Hydroxyl Groups :

    • The dihydroxy intermediate (1.0 equiv) reacts with benzyl bromide (2.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C for 12 hours. The benzyl ethers are subsequently reduced to benzyl groups via hydrogenolysis (H₂, Pd/C, 50 psi).

    • Yield : 65% (two steps).

Key Data:

ParameterValue
Benzylation AgentBnBr/K₂CO₃
ReductionH₂/Pd/C
Overall Yield65%

One-Pot Coupling and Bromination

A streamlined approach combining Suzuki-Miyaura coupling and bromination.

Procedure:

  • Methyl 2,3-Dibromobenzoate Preparation :

    • Methyl 2,3-dibromobenzoate is synthesized via esterification of 2,3-dibromobenzoic acid using acetyl chloride in methanol.

  • Suzuki Coupling with Benzyl Boronic Acid :

    • The dibromide (1.0 equiv) reacts with benzyl boronic acid (2.2 equiv) and Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 100°C for 24 hours.

    • Yield : 70%.

  • Bromination at Position 5 :

    • The coupled product undergoes bromination as described in Method 1.

Key Data:

ParameterValue
Coupling CatalystPd(PPh₃)₄
Bromination Yield72%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct BrominationHigh regioselectivityRequires pre-functionalization68–72%
EsterificationSimple purificationAcid handling required82–89%
Sequential StepsModular designMulti-step, lower yield65%
One-Pot CouplingStreamlined processExpensive catalysts70%

Mechanistic Insights

  • Bromination : The ester group directs electrophilic substitution to position 5 (meta), while benzyl groups at 2 and 3 sterically hinder adjacent positions.

  • Benzylation : Alkylation under basic conditions proceeds via SN2 mechanisms, with K₂CO₃ neutralizing HBr byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibenzyl-5-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Benzyl alcohols, carboxylic acids.

    Reduction: Hydrogenated compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-dibenzyl-5-bromobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibenzyl-5-bromobenzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This can lead to the formation of new compounds with different biological activities. The pathways involved in these reactions include the activation of electrophilic centers and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the methyl ester family, sharing core reactivity (e.g., ester hydrolysis, electrophilic substitution) with other derivatives. Key structural analogs include:

Compound Name Substituents Key Features Reference
Sandaracopimaric acid methyl ester Diterpene backbone Natural resin derivative; anti-microbial activity
Methyl salicylate -OH at 2-position Volatile ester; analgesic properties
Torulosic acid methyl ester Labdane diterpene framework Plant resin component; thermal stability
Nopinone methyl ester Bicyclic ketone Atmospheric VOC; oxidation studies



Key Differences :

  • Substituent Effects : The bromine atom in the target compound enhances electrophilic substitution resistance compared to methyl salicylate’s hydroxyl group, which activates the ring .
  • Steric Hindrance : The dual benzyl groups create significant steric bulk, reducing reactivity in nucleophilic acyl substitution compared to less hindered esters like methyl salicylate.

Physical and Chemical Properties

Data from general methyl ester studies (Table 3 in ) highlight trends applicable to the target compound:

Property Methyl 2,3-Dibenzyl-5-Bromobenzoate (Inferred) Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Boiling Point (°C) >300 (predicted) 222 ~280–300
Solubility Low in polar solvents Miscible in ethanol Insoluble in water
Stability High (steric protection) Sensitive to hydrolysis Resistant to oxidation

Notable Findings:

  • The bromine atom increases molecular weight and density, likely elevating boiling points compared to non-halogenated analogs .
  • Steric shielding from benzyl groups may delay ester hydrolysis, contrasting with methyl salicylate’s rapid degradation under acidic conditions .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Elevated temperatures (80–100°C) enhance benzylation kinetics but may require inert atmospheres to prevent oxidation.
  • Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts can improve regioselectivity.
  • Solvent Selection : DMF or THF balances solubility and reactivity for benzylation steps.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 6.5–8.0 ppm) and benzyl methylene groups (δ 4.5–5.5 ppm).
    • Carbonyl (C=O) signal at ~δ 165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 393.03 for C₂₂H₁₉BrO₂⁺).

Validation : Compare spectral data with structurally analogous compounds (e.g., methyl benzoate derivatives in and ).

Advanced: How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in the benzylation of 5-bromobenzoate derivatives?

Answer:

  • DFT Calculations : Model transition states to identify kinetic vs. thermodynamic control. For example, benzylation at the 2- and 3-positions may be favored due to steric and electronic effects.
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites on the aromatic ring. The bromine substituent’s electron-withdrawing effect directs benzylation to ortho/meta positions .
  • Validation : Correlate computational results with experimental outcomes (e.g., X-ray crystallography using SHELX for structural confirmation) .

Advanced: What strategies mitigate competing side reactions during the benzylation of 5-bromobenzoate esters?

Answer:
Common side reactions include over-benzylation or halogen displacement. Mitigation approaches:

  • Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl groups).
  • Stepwise Benzylation : Introduce one benzyl group at a time, monitoring via TLC.
  • Low-Temperature Quenching : Halt reactions at partial conversion to isolate intermediates.
  • Solvent Polarity : Use DMSO or DMF to stabilize intermediates and reduce nucleophilic byproducts .

Advanced: How do researchers resolve contradictions in reported reaction yields for similar brominated benzoate derivatives?

Answer:

  • Reproducibility Checks : Replicate experiments with strict control of variables (e.g., solvent purity, moisture levels).
  • Data Triangulation : Cross-validate yields using HPLC, NMR integration, and mass balance calculations .
  • Meta-Analysis : Compare synthetic protocols for overlooked parameters (e.g., catalyst aging, inert atmosphere quality).

Basic: What are the best practices for purifying this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient). Monitor fractions by TLC (Rf ~0.3–0.5).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as seen in Kanto Reagents’ protocols for brominated aromatics .

Advanced: How does steric hindrance from the 2,3-dibenzyl groups influence the compound’s reactivity in further functionalization?

Answer:

  • Steric Effects : Bulky benzyl groups reduce accessibility to the aromatic ring, slowing electrophilic substitution.
  • Directing Effects : Bromine’s meta-directing nature may shift reactivity to less hindered positions.
  • Experimental Design : Use bulky directing groups (e.g., -SO₃H) or microwave-assisted synthesis to overcome kinetic barriers .

Advanced: What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction : Use SHELX for structure solution and refinement. Key parameters:
    • High-resolution data (θ < 25°) for accurate bond-length measurement.
    • Twinning analysis if crystals exhibit non-merohedral twinning .
  • Validation : Compare with Cambridge Structural Database entries for similar esters.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,3-dibenzyl-5-bromobenzoate
Reactant of Route 2
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Methyl 2,3-dibenzyl-5-bromobenzoate

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